(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. Subsequently, this intermediate is rearranged under alkaline conditions to produce Pregna-4,6-diene-3,20-dione .
Industrial Production Methods
Industrial production of Pregna-4,6-diene-3,20-dione follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Pregna-4,6-diene-3,20-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and other complex molecules.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of pharmaceuticals, particularly those related to hormone therapy and reproductive health.
Industry: It is used in the production of various chemical products and as a research tool in the development of new materials .
Mechanism of Action
Pregna-4,6-diene-3,20-dione exerts its effects by interacting with progesterone receptors in the body. It regulates the growth and shedding of the uterine lining, making it useful in hormone therapy. The compound does not inhibit ovulation, which distinguishes it from other progestogens .
Comparison with Similar Compounds
Similar Compounds
Dydrogesterone: Another synthetic progestogen with similar applications but different molecular structure and properties.
Pregna-4,20-dien-3,6-dione: A related compound with similar biological activity but different chemical structure.
Uniqueness
Pregna-4,6-diene-3,20-dione is unique due to its specific chemical structure, which allows it to interact with progesterone receptors without inhibiting ovulation. This makes it particularly useful in hormone therapy and reproductive health applications .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
JGMOKGBVKVMRFX-KKINBUFLSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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